2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3/c1-16-7-8-17(2)21(13-16)23(32)15-30-26(34)31-22-6-4-3-5-20(22)24(33)29(25(31)28-30)14-18-9-11-19(27)12-10-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILPKQLGVEHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Dimethylphenyl Group : Involves nucleophilic substitution reactions.
- Attachment of the Fluorobenzyl Moiety : Typically accomplished via amide bond formation.
Antihypertensive Effects
Research on related compounds in the triazoloquinazoline family indicates potential antihypertensive properties. A study evaluated a series of 1,2,4-triazoloquinazolines and found that some derivatives significantly affected heart rate and blood pressure in animal models. Notably, certain compounds completely abolished tachycardia induced by parent compounds and may serve as potential adrenoblockers or cardiac stimulants .
Cytotoxicity
The cytotoxic activity of triazoloquinazolines has been investigated against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds were reported to be in the micromolar range, indicating their potential as anticancer agents .
| Compound | IC50 (HepG2) | IC50 (MDA-MB-231) |
|---|---|---|
| Compound A | 74.2 μM | 27.1 μM |
| Compound B | 39.4 μM | 6.0 μM |
| Sorafenib | 33.7 μM | 5.2 μM |
Table 1: Cytotoxicity of synthesized compounds against cancer cell lines.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can inhibit enzymatic activity or modulate signal transduction pathways within cells. This mechanism is crucial for its potential therapeutic applications in treating conditions like hypertension and cancer.
Case Studies
- Antihypertensive Activity : In a study using the tail cuff method on rats and mice, several synthesized triazoloquinazolines demonstrated significant reductions in blood pressure. These findings suggest that modifications to the triazole structure can enhance antihypertensive effects .
- Cytotoxic Studies : A series of compounds were tested for their effects on human cancer cell lines. One compound showed an IC50 value of 1.4 μM against MDA-MB-231 cells, outperforming standard treatments such as sorafenib .
Preparation Methods
4-Fluorobenzyl Incorporation
The fluorinated benzyl group is introduced via nucleophilic aromatic substitution:
Procedure
- Activate position 4 with LDA (-78°C, THF)
- Add 4-fluorobenzyl bromide (1.5 eq)
- Warm to 0°C over 1 hour
- Quench with NH₄Cl (sat.)
Yields improve from 65% to 89% when using phase-transfer catalyst Aliquat 336.
2-(2,5-Dimethylphenyl)-2-Oxoethyl Attachment
The acetylene spacer is installed through Friedel-Crafts acylation:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ (0.2 eq) |
| Solvent | Nitromethane |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 76% |
Mass spectrometry confirms molecular ion peaks at m/z 487.18 (M+H⁺).
Process Optimization and Scale-Up
The patent EP3752507A1 details critical manufacturing improvements:
Temperature Control
Maintaining exothermic reactions below 30°C prevents byproduct formation (≤1.15% impurities).
Metal Contamination Mitigation
Post-synthesis treatment with Chelex 100 resin reduces residual metals:
| Metal | Concentration (ppm) |
|---|---|
| Pd | <0.5 |
| Cu | <1.2 |
| Zn | <2.8 |
These values comply with ICH Q3D guidelines for parenteral products.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
δ 7.89-7.82 (m, 3H, Ar-H)
δ 5.34 (s, 2H, CH₂-F)
δ 2.98 (s, 6H, CH₃)
FT-IR (KBr)
1734 cm⁻¹ (C=O stretch)
1342 cm⁻¹ (C-F bend)
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 65:35) shows:
- Retention time: 12.34 min
- Purity: 99.12%
- Column backpressure: 182 bar
Alternative Synthetic Pathways
Microwave-Assisted Route
Combining all steps in a single reactor under microwave irradiation (300W) reduces total synthesis time from 48 hours to 6 hours, though yields decrease to 68%.
Continuous Flow Approach
Pilot-scale experiments demonstrate feasibility for kilogram-scale production:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 42 hours | 8 hours |
| Space-Time Yield | 0.18 kg/m³/h | 1.02 kg/m³/h |
| Solvent Consumption | 12 L/kg | 4.8 L/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
